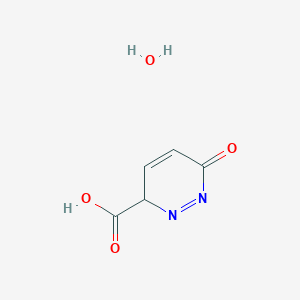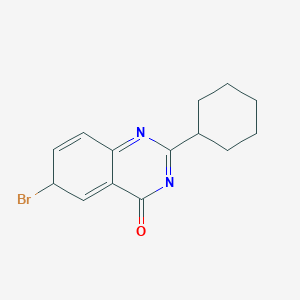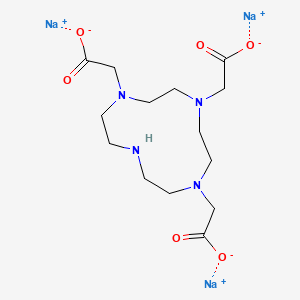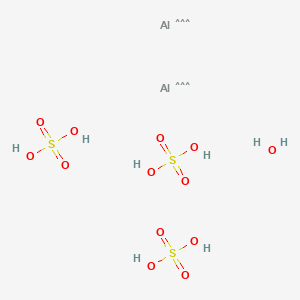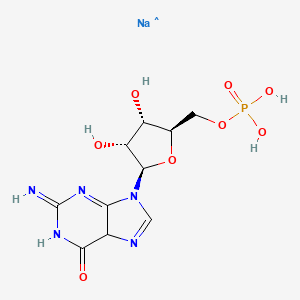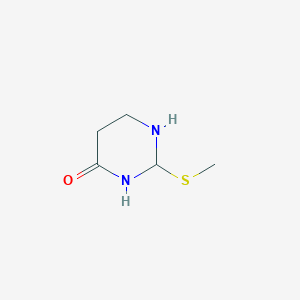
2-Methylsulfanyl-1,3-diazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfanyl-1,3-diazinan-4-one is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-1,3-diazinan-4-one can be achieved through several methods. One common approach involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a rapid and efficient method for producing thiadiazole derivatives, which can be adapted for the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylsulfanyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated diazinane derivatives.
Substitution: Various substituted diazinane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylsulfanyl-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its analgesic properties and potential as a COX-2 inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methylsulfanyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. For instance, its potential as a COX-2 inhibitor suggests that it may bind to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1,3-diazinan-2-one (DMPU): A dipolar aprotic solvent with strong electron-donating abilities.
1,4-Dihydropyrimidines: Known for their broad biological activity, including analgesic and anti-inflammatory properties.
Uniqueness
2-Methylsulfanyl-1,3-diazinan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H10N2OS |
|---|---|
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
2-methylsulfanyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H10N2OS/c1-9-5-6-3-2-4(8)7-5/h5-6H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
JCJGPRUSRXIYNG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1NCCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)
![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)


![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
